molecular formula C19H24O3 B1665554 Adrenosterone CAS No. 382-45-6

Adrenosterone

Cat. No. B1665554
CAS RN: 382-45-6
M. Wt: 300.4 g/mol
InChI Key: RZRPTBIGEANTGU-IRIMSJTPSA-N
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Description

Adrenosterone, also known as Reichstein’s substance G, 11-ketoandrostenedione (11-KA4), 11-oxoandrostenedione (11-OXO), and androst-4-ene-3,11,17-trione, is a steroid hormone with an extremely weak androgenic effect. It is an intermediate/prohormone of 11-ketotestosterone . It was first isolated in 1936 from the adrenal cortex by Tadeus Reichstein at the Pharmaceutical Institute in the University of Basel .


Synthesis Analysis

The synthesis of Adrenosterone involves several steps. A study by Thomas Piper et al. discusses the use of 11-ketotestosterone as a target analyte for Adrenosterone administration in doping controls . Another study discusses the strategies in steroids synthesis .


Molecular Structure Analysis

The molecular formula of Adrenosterone is C19H24O3 and its molecular weight is 300.40 g/mol .


Chemical Reactions Analysis

Adrenosterone is involved in various chemical reactions. It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for the activation of cortisol from cortisone .


Physical And Chemical Properties Analysis

Adrenosterone has a molar mass of 300.39 g/mol. Its melting point is 222 °C (432 °F; 495 K) .

Relevant Papers

Several papers have been published on Adrenosterone. Some of them include “Employing 11-Ketotestosterone as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls” by Thomas Piper et al. , and “Strategies in Steroids Synthesis” which discusses the synthesis of Adrenosterone .

Scientific Research Applications

  • Entomopathogenic Fungi Research

    • Field : Environmental Science and Bio/Technology .
    • Application : Adrenosterone is used in the study of entomopathogenic fungi (EPF), which are microorganisms that cause fatal diseases of arthropods . These fungi produce numerous secondary metabolites, including adrenosterone .
    • Method : One of the strains of these fungi, I. farinosa KCh KW1.1, transformed adrenosterone to mono or dihydroxy derivatives with a high yield and stereoselectivity .
    • Results : The study provided insights into the capacity of EPF to remove toxic contaminants and the potential use of their secondary metabolites in medicine or as antimicrobial agents .
  • Anti-Doping Research

    • Field : Sports Medicine .
    • Application : Adrenosterone (Androst-4-ene-3,11,17-trione, 11OXO) is prohibited in sports according to the Prohibited List of the World Anti-Doping Agency . The administration of 11OXO may be detected by monitoring the urinary concentrations of its main human metabolites .
    • Method : Gas chromatography coupled to isotope ratio mass spectrometry was employed to investigate the carbon isotope ratios (CIRs) of selected steroids . The developed protocols for 11-oxo-testosterone (KT), a metabolite of 11OXO, have been tested to detect the administration of 11OXO after a single oral dose of 100 mg .
    • Results : The research aims to enhance the analytical approach for detecting the administration of Adrenosterone in anti-doping efforts . The suggested threshold for KT is proposed to be 130 ng/mL .
  • Doping Control

    • Field : Sports Medicine .
    • Application : Adrenosterone (11OXO) is prohibited in sports according to the World Anti-Doping Agency . The administration of 11OXO may be detected by monitoring the urinary concentrations of its main human metabolites .
    • Method : A comprehensive study was conducted involving a number of analytical techniques . The study reassessed established thresholds for urinary metabolites and suggested the use of 11-ketotestosterone (KT) as an indicator of 11OXO administration .
    • Results : The study offers significant contributions to doping control methodologies . A urinary concentration threshold of 130 ng/mL for KT was proposed, which aids in effectively identifying suspicious samples .
  • Adrenarche Research

    • Field : Endocrinology .
    • Application : Adrenosterone is used in the study of adrenarche and premature adrenarche . Adrenarche refers to the rise of dehydroepiandrosterone sulfate (DHEA-S) associated with the development of a functional adrenal zona reticularis .
    • Method : Mass spectrometry was used to measure 19 steroids including the 11-oxygenated derivatives of testosterone in sera obtained from girls with premature adrenarche and age-matched girls .
    • Results : The study found that 11-ketotestosterone (11KT) is the dominant bioactive androgen in children during adrenarche and premature adrenarche . Its androgenic capacity suggests that it may be responsible for the phenotypic changes seen in these phenomena .
  • Dietary Supplement

    • Field : Nutrition and Fitness .
    • Application : Adrenosterone is sold as a dietary supplement since 2007 as a fat loss and muscle gaining supplement .
    • Method : It is thought to be a competitive selective 11βHSD1 inhibitor, which is responsible for activation of cortisol from cortisone .
    • Results : By preventing muscle breakdown, it contributes to a majority of its effects .
  • Steroidomic Approach in Adrenal and Androgenic Dysfunctions
    • Field : Endocrinology .
    • Application : Adrenosterone (Androst-4-ene-3,11,17-trione, 11OXO) is used in the study of adrenal and androgenic dysfunctions . It is an intermediate/prohormone of 11-ketotestosterone .
    • Method : The study involved a number of analytical techniques . The manuscript is devoted to the improvement of the doping control system and proposes 11-oxo-testosterone (KT) as a reliable marker of adrenosterone (11OXO) administration .
    • Results : The comprehensive and impressive study involving a number of analytical techniques . The obtained results are clearly presented and properly justified .

properties

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPTBIGEANTGU-IRIMSJTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020915, DTXSID801019311
Record name (+/-)-Adrenosterone
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Record name Adrenosterone
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URL https://comptox.epa.gov/dashboard/DTXSID801019311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adrenosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006772
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Adrenosterone

CAS RN

382-45-6, 911474-75-4, 82043-34-3
Record name Adrenosterone
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Record name Adrenosterone
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Record name 4-Androstene-3,11,17-trione
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Record name ADRENOSTERONE
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Record name (+/-)-Adrenosterone
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Record name Adrenosterone
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Record name Androst-4-ene-3,11,17-trione
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Record name ADRENOSTERONE
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Record name Adrenosterone
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URL http://www.hmdb.ca/metabolites/HMDB0006772
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,860
Citations
MI Choudhary, NT Khan, SG Musharraf, S Anjum - Steroids, 2007 - Elsevier
Microbial transformation of adrenosterone (1) by suspended-cell cultures of the filamentous fungus Cunninghamella elegans resulted in the production of five metabolites 2–6, which …
Number of citations: 57 www.sciencedirect.com
J Nakayama, JW Lu, H Makinoshima, Z Gong - Molecular Cancer Research, 2020 - AACR
… Through in vivo drug screening using this model, we found that adrenosterone has … for adrenosterone as a potential inhibitor of metastatic dissemination of cancer cells. Adrenosterone …
Number of citations: 23 aacrjournals.org
CD Dzierba, KS Zandi, T Möllers… - Journal of the American …, 1996 - ACS Publications
Pharmaceutically useful steroids may be obtained by total synthesis or by modification of readily available natural steroids. 1 The total synthesis route allows for enantiomer selection2 …
Number of citations: 72 pubs.acs.org
G Stork, JD Winkler, CS Shiner - Journal of the American …, 1982 - ACS Publications
So that the reactivity of 1 and 3 in direct displacement reactions with Q+ N3 “could be assessed, the brosylates 6-9 were included in our study (Scheme II and Table I). Cyclohexyl …
Number of citations: 78 pubs.acs.org
LA Van Royen, R Mijngheer, PJ De Clercq - Tetrahedron, 1985 - Elsevier
A novel D → BCD → ABCD route to 11 -keto steroids is reported involving a high yield stereoselective intramolecular Diels-Alder reaction of furan-diene 12 in water as a key-step. The …
Number of citations: 50 www.sciencedirect.com
L Brooker, MK Parr, A Cawley, U Flenker… - Drug testing and …, 2009 - Wiley Online Library
… It is proposed that adrenosterone may function as an … The urinary metabolism of adrenosterone was investigated, after … The exogenous origin of the most abundant adrenosterone …
SG Musharraf, Atta-Ur-Rahman… - Natural product …, 2002 - Taylor & Francis
The microbial transformation of (+)-adrenosterone ( 1 ) by Cephalosporium aphidicola afforded three metabolites identified as androsta-1,4-diene-3,11,17-trione ( 2 ), 17 -hydroxyandrost…
Number of citations: 28 www.tandfonline.com
JW GOLDZIEHER, SC BEERING - The Journal of Clinical …, 1969 - academic.oup.com
The metabolism of 11-oxy 17-ketosteroids was studied by administration of labeled 11β-hydroxy and 11-keto androst-4-ene-3,17-dione (110HΔ and 11KΔ) and hydrocortisone to 8 …
Number of citations: 32 academic.oup.com
PA Grieco, SA May, MD Kaufman - Tetrahedron letters, 1998 - Elsevier
Conjugate 1,4-addition of 1-[(tert-butyldimethylsilyl)oxy]-2-methyl-1,3-cyclohexadiene (5) to 2-methyl-cyclopentenone in highly polar media and subsequent alkylation of the resultant …
Number of citations: 33 www.sciencedirect.com
S Moon - Tetrahedron, 1990 - Elsevier
Dehydro-oogoniol(3β,11α,15β,29-tetrahydroxystigmasta-5,24(28)(E)-dien-7-one), a female-activating hormone of the water mold Achlya, has been synthesized from 4-androstene-3,11,…
Number of citations: 25 www.sciencedirect.com

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